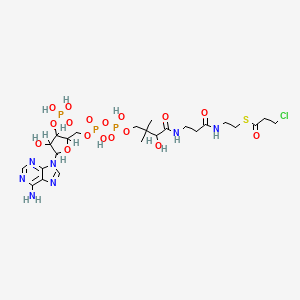

3-Chloropropionyl-coa

描述

属性

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-chloropropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39ClN7O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJZPAYTKZKLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39ClN7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914609 | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96212-36-1 | |

| Record name | 3-Chloropropionyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096212361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Formation in Research Contexts

Synthesis of 3-Chloropropionyl-CoA for Research Applications

This compound is a synthetic acyl-CoA analog utilized in biochemical research, primarily as a tool to investigate enzyme mechanisms. Its preparation for laboratory use can be achieved through both enzymatic and chemical methods.

The enzymatic synthesis of this compound involves the activation of its corresponding carboxylic acid, 3-chloropropionic acid, and its subsequent ligation to Coenzyme A. This reaction is catalyzed by acyl-CoA synthetases. Research has shown that acetyl-CoA synthetase can utilize a range of short-chain carboxylic acids as substrates, including 3-chloropropionic acid. researchgate.net While the enzyme's primary substrate is acetic acid, it demonstrates activity with analogs like propionic acid, acrylic acid, and halogenated variants such as 3-chloropropionic and 3-bromopropionic acid. researchgate.net However, these analogs are generally poorer substrates compared to acetic acid, as reflected in their kinetic parameters. researchgate.net The enzymatic approach allows for the preparative scale synthesis of such acyl-CoA analogs for use as research tools, including as potential affinity labels for enzymes that bind acetyl-CoA. researchgate.net

| Carboxylic Acid Substrate | Relative Vmax (%) | Reference |

|---|---|---|

| Acetic Acid | 100 | researchgate.net |

| Propionic Acid | 105 | researchgate.net |

| Acrylic Acid | 29 | researchgate.net |

| 3-Chloropropionic Acid | 12 | researchgate.net |

| 3-Bromopropionic Acid | 11 | researchgate.net |

In laboratory settings, 3-chloropropionyl chloride serves as a versatile and highly reactive bifunctional reagent for chemical synthesis. d-nb.infovandemark.com As an acyl chloride, it readily participates in acylation reactions. d-nb.info It is a key building block in the synthesis of a wide array of compounds, including pharmaceuticals, herbicides, and polymers. vandemark.comnih.gov

The synthesis of 3-chloropropionyl chloride itself can be accomplished through various standard methods, such as the reaction of 3-chloropropionic acid or acrylic acid with chlorinating agents like thionyl chloride or phosgene. d-nb.infogoogle.comchemicalbook.com Continuous flow production methods have also been developed to enhance safety and efficiency, reacting acrylic acid with a chlorinating agent followed by the addition of hydrogen chloride. nih.gov

In the context of biochemical research, the high reactivity of 3-chloropropionyl chloride allows it to be used for the chemical synthesis of this compound. This synthetic thioester has been instrumental as a mechanism-based inhibitor to study the active sites and catalytic mechanisms of various enzymes, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase and fatty acid synthase. nih.govnih.govsemanticscholar.org The reaction involves an initial deprotonation at the C2 position, forming an acrylyl-CoA intermediate, which then alkylates a key active site residue, leading to irreversible enzyme inactivation. nih.gov

Enzymatic Activation and Ligation to Coenzyme A

Relationship to Endogenous Propionyl-CoA Metabolism

This compound is a structural analog of propionyl-CoA, a crucial intermediate in cellular metabolism. wikipedia.orgebi.ac.uk Understanding the biosynthesis and metabolic fates of the natural compound, propionyl-CoA, provides a vital context for the experimental use of its synthetic counterpart.

Propionyl-CoA is a three-carbon acyl-CoA thioester generated from several major metabolic pathways in most organisms, including mammals and fungi. wikipedia.orgnih.gov

Odd-Chain Fatty Acid Oxidation : The β-oxidation of fatty acids with an odd number of carbon atoms proceeds similarly to that of even-chain fatty acids, producing two-carbon acetyl-CoA units. nih.gov The final round of oxidation of a five-carbon fatty acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govsketchy.com

Amino Acid Catabolism : The breakdown of several essential amino acids results in the formation of propionyl-CoA. wikipedia.org These include the branched-chain amino acids isoleucine and valine, as well as methionine and threonine. nih.govnih.govapsnet.orgdroracle.ai Catabolism of these amino acids is a significant source of propionyl-CoA for cellular processes. plos.org

| Metabolic Source | Description | Reference |

|---|---|---|

| Odd-Chain Fatty Acids | The final spiral of β-oxidation yields one acetyl-CoA and one propionyl-CoA. | wikipedia.orgnih.govwikipedia.org |

| Amino Acids | Catabolism of isoleucine, valine, methionine, and threonine produces propionyl-CoA. | wikipedia.orgnih.govapsnet.orgplos.org |

| Cholesterol | Propionyl-CoA is also produced via side chain oxidation of cholesterol. | apsnet.orgnih.gov |

In mammalian systems, propionyl-CoA has several metabolic fates. The canonical and best-known pathway is anaplerotic, meaning it replenishes intermediates of the citric acid (TCA) cycle.

Conversion to Succinyl-CoA : Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. wikipedia.orgwikipedia.org This is then isomerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. wikipedia.org Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase converts L-methylmalonyl-CoA into succinyl-CoA, which can then enter the TCA cycle. wikipedia.orgsketchy.comwikipedia.org This pathway allows the carbons from odd-chain fatty acids and certain amino acids to be used for gluconeogenesis. sketchy.comwikipedia.org

Direct Anabolic Condensation : Recent research has uncovered a direct, non-oxidative anabolic fate for propionyl-CoA in mammals. nih.govnih.gov In this pathway, two three-carbon propionyl-CoA units condense to form a six-carbon molecule, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). nih.govresearchgate.netescholarship.orgbiorxiv.org This novel three-carbon to six-carbon anabolic reaction has been observed in vivo in multiple murine tissues, including the heart and kidney, and to a lesser extent in the liver and brown adipose tissue. nih.govnih.gov It has also been shown to occur in human myocardial tissue, indicating it is a conserved metabolic pathway. nih.govnih.govresearchgate.net

While mammals primarily use the propionyl-CoA carboxylase pathway, many fungi and bacteria utilize the methylcitrate cycle to metabolize propionyl-CoA. apsnet.orgnih.govwikipedia.org This cycle is crucial for detoxifying the cell from propionyl-CoA, the accumulation of which can be toxic. wikipedia.orgnih.govwikipedia.orgnih.gov

The key steps of the methylcitrate cycle are:

Condensation : Methylcitrate synthase catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate. apsnet.orgwikipedia.org

Isomerization : A dehydratase and a hydratase (or aconitase) convert 2-methylcitrate into its isomer, 2-methylisocitrate. apsnet.orgwikipedia.org

Cleavage : The enzyme methylisocitrate lyase cleaves 2-methylisocitrate into two products: succinate (B1194679) and pyruvate (B1213749). wikipedia.orgnih.gov

The succinate produced can enter the TCA cycle, while the pyruvate can be used for gluconeogenesis or other metabolic pathways. nih.govwikipedia.org The methylcitrate cycle is thus closely intertwined with the TCA cycle and the glyoxylate (B1226380) cycle, sharing substrates and enzymes to manage carbon flow and prevent the buildup of toxic intermediates. nih.govwikipedia.org

Anabolic Fates of Propionyl-CoA in Mammalian Systems

Compartmentalization of Acyl-CoA Metabolism and Precursors

The metabolism of acyl-CoAs, including this compound, is a highly compartmentalized process within the cell. This subcellular organization is crucial for regulating whether these molecules are directed towards energy production, lipid synthesis, or other metabolic fates. diabetesjournals.orgnih.gov The distinct pools of acyl-CoAs are maintained in various organelles, such as the mitochondria, cytoplasm, endoplasmic reticulum, and nucleus. mdpi.com This separation is due in part to the relative impermeability of intracellular membranes to these molecules, necessitating specific transport mechanisms and localized synthesis. mdpi.com

Research has shown that the majority of acyl-CoA species are associated with mitochondrial metabolic processes. nih.gov However, since acyl-CoAs are generally not transported directly across mitochondrial membranes, their synthesis for functions outside the mitochondria, such as histone acylation in the nucleus, must occur in other compartments like the cytoplasm or the nucleus itself. nih.gov This highlights the critical role of subcellular metabolic compartmentalization in regulating the availability and function of specific acyl-CoA species. nih.gov

In research contexts, this compound can be synthesized from its precursor, 3-chloropropionic acid. researchgate.net Studies have demonstrated that acetyl-CoA synthetase can utilize 3-chloropropionic acid as a substrate, although it is a poorer substrate compared to acetic acid. researchgate.net This enzymatic conversion provides a method for generating this compound for experimental use. researchgate.net The formation of this compound has also been noted in studies involving mechanism-based inhibitors of enzymes like 3-hydroxy-3-methylglutaryl-CoA synthase and fatty acid synthases. nih.govnih.gov In these instances, this compound acts as a reactive molecule that can covalently modify enzyme active sites. nih.gov

The compartmentalization of acyl-CoA metabolism has significant physiological consequences. nih.gov For instance, studies on mice with a deficiency in long-chain acyl-CoA synthetase (ACSL) in skeletal muscle have revealed that acyl-CoAs synthesized by different ACSL isoforms are not readily interchangeable for β-oxidation. diabetesjournals.org This functional separation of acyl-CoA pools can lead to profound effects on systemic glucose homeostasis and energy metabolism. diabetesjournals.org

The table below summarizes the key precursors and enzymes involved in the formation of this compound in research settings, as well as the subcellular locations relevant to acyl-CoA metabolism.

| Precursor/Enzyme/Compartment | Role/Significance | Research Context |

| Precursors | ||

| 3-Chloropropionic acid | A direct precursor that can be converted to this compound. researchgate.net | Used as a substrate for acetyl-CoA synthetase to produce this compound for research purposes. researchgate.net |

| Enzymes | ||

| Acetyl-CoA synthetase | Catalyzes the formation of acyl-CoAs from their corresponding carboxylic acids. researchgate.net | Shown to accept 3-chloropropionic acid as a substrate, facilitating the synthesis of this compound. researchgate.net |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase | An enzyme in the mevalonate (B85504) pathway that is a target of inhibition by this compound. nih.govnih.gov | Used in studies to investigate enzyme inhibition mechanisms by this compound. nih.gov |

| Fatty acid synthase (FAS) | A multi-enzyme protein that catalyzes fatty acid synthesis. nih.gov | Inhibition of FAS by this compound is studied to understand enzyme inactivation. nih.gov |

| Subcellular Compartments | ||

| Mitochondria | A major site of acyl-CoA metabolism, particularly β-oxidation. nih.gov | Research indicates that most acyl-CoA species are associated with mitochondrial processes. nih.gov |

| Cytoplasm | Site of various metabolic pathways, including the synthesis of certain acyl-CoA pools. mdpi.com | A location for the synthesis of acyl-CoAs destined for pathways other than mitochondrial oxidation. mdpi.com |

| Nucleus | Location for chromatin regulation, where acyl-CoAs are used for histone acylation. nih.gov | The synthesis of nuclear acyl-CoA pools is essential for regulating gene expression through histone modification. nih.gov |

Enzymatic Interactions and Mechanism Based Inactivation by 3 Chloropropionyl Coa

Inactivation of 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS)

The inactivation of avian liver HMG-CoA synthase by 3-Chloropropionyl-CoA demonstrates pseudo-first-order kinetics. acs.org Kinetic analysis reveals a rate saturation effect as the concentration of the inhibitor increases, which is characteristic of mechanism-based inactivators that form an initial enzyme-inhibitor complex before covalent modification. acs.org This interaction is defined by a dissociation constant (KI) for the initial complex and a maximum rate of inactivation (kinact). Studies have determined a KI value of 15 µM and a limiting kinact of 0.31 min-1. acs.orgnih.gov Stoichiometric analysis using radiolabeled [1-14C]-3-Chloropropionyl-CoA shows that the inhibitor binds covalently to the enzyme with a stoichiometry of approximately 0.7 molecules of inhibitor per enzyme active site, a ratio similar to that observed for the natural acetylation of the enzyme by its substrate, acetyl-CoA. acs.org

Table 1: Kinetic Parameters for HMG-CoA Synthase Inactivation by this compound.

The irreversible nature of the inhibition stems from the formation of a stable covalent adduct between this compound and a residue in the HMGCS active site. acs.org The catalytic mechanism of HMGCS involves the formation of a labile acetyl-S-enzyme thioester intermediate with a cysteine residue. acs.orgwikipedia.org However, the adduct formed with this compound is stable to performic acid oxidation, a treatment that would cleave a simple thioester linkage. This stability indicates that inactivation is not merely due to acylation but involves a more robust chemical bond. acs.org

Further investigation through exhaustive enzymatic digestion of the radiolabeled, inactivated enzyme yielded a compound that was identified as carboxyethylcysteine. acs.org This finding provides direct evidence that the inactivation mechanism involves the alkylation of an active-site cysteine residue, where the sulfhydryl group of cysteine attacks the carbon-chlorine bond of the inhibitor. acs.orgmdpi.com

The inactivation of HMGCS by this compound is proposed to proceed through a mechanism-based pathway involving the formation of a highly reactive acrylyl-CoA intermediate within the active site. nih.gov This hypothesis is supported by the observation that during the inactivation process, there is an exchange of the C2 proton of this compound with the solvent. nih.gov This proton exchange is a necessary step for the elimination of HCl to form the double bond characteristic of acrylyl-CoA. nih.gov

Specific amino acid residues are critical for the catalytic function of HMGCS and are implicated in the inactivation by this compound. In the avian enzyme, key residues include Cysteine-129 (Cys129), Glutamate-95 (Glu95), and Histidine-264 (His264). purdue.eduasm.orgnih.gov

Cys129 is the essential nucleophile that attacks acetyl-CoA to form the acetyl-S-enzyme intermediate, the first step of the catalytic cycle. wikipedia.orgpurdue.eduasm.orgebi.ac.uk Mutagenesis studies confirm its critical role, as replacing Cys129 with serine or alanine (B10760859) completely abolishes enzyme activity. nih.gov This cysteine is the specific residue that is alkylated by the inhibitor, leading to irreversible inactivation. acs.orghku.hk

Glu95 functions as a general acid-base catalyst during the condensation and hydrolysis steps of the reaction. purdue.edunih.govnih.govpnas.org Its replacement with alanine reduces catalytic activity by more than five orders of magnitude. nih.gov Interestingly, the E95A mutant enzyme, while catalytically deficient, is still efficiently alkylated by this compound. nih.gov This suggests that the general base required to abstract the proton from C2 of the inhibitor (to form the acrylyl-CoA intermediate) is still functional, and that Glu95's primary role is in a different step of the catalytic process, likely acting as a general acid. nih.gov

Table 2: Key Active Site Residues of HMG-CoA Synthase.

The mechanism of HMGCS inactivation by this compound can be contrasted with other known inhibitors of the enzyme. A prominent example is hymeglusin (B1673827) (also known as L-659,699), a natural product beta-lactone inhibitor. nih.govnih.gov Like this compound, hymeglusin is a covalent inhibitor that targets the active site Cys129. nih.govnih.gov However, the chemistry of adduct formation is different. Hymeglusin inactivates the enzyme through acylation, where the cysteine sulfhydryl group attacks the strained beta-lactone ring, resulting in the formation of a thioester adduct. nih.gov This contrasts with the stable carbon-sulfur bond formed via alkylation by this compound. acs.org

Table 3: Comparison of HMG-CoA Synthase Inhibitor Mechanisms.

Identification and Role of Specific Active Site Residues (e.g., Cys129, Glu95)

Inactivation of Fatty Acid Synthase (FAS)

This compound also acts as an irreversible inhibitor of rat mammary gland Fatty Acid Synthase (FAS), another key metabolic enzyme. nih.govacs.org The inactivation is active-site directed, as demonstrated by protection against inactivation afforded by the substrate acetyl-CoA and the cofactor NADPH. nih.gov The process follows first-order kinetics. nih.gov

The mechanism of FAS inactivation by this compound involves the alkylation of a reactive cysteine residue within the active site. nih.gov A secondary reaction with the enzyme's pantetheinyl sulfhydryl group can also occur. nih.gov

Crucially, the inactivation mechanism for FAS differs from that of HMGCS. FAS lacks the ability to deprotonate the C2 carbon of the bound chloropropionyl moiety. nih.gov Therefore, it cannot generate the acrylyl-S-enzyme intermediate that is central to the inactivation of HMGCS. Instead, the inactivation of FAS by this compound proceeds via a direct affinity labeling process, where the inhibitor directly alkylates the active site nucleophile without prior enzymatic conversion to a more reactive species. nih.gov

Table 4: Summary of Fatty Acid Synthase (FAS) Inactivation by this compound.

Investigation of Inactivation Kinetics and Modification Stoichiometry

The inactivation of enzymes by this compound follows specific kinetic patterns. For instance, the inactivation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase by this compound proceeds with a limiting rate constant of 0.31 min⁻¹. nih.gov This inactivation is accompanied by the exchange of a proton at the C2 position of the inhibitor with the solvent, a key observation supporting the formation of a reactive acrylyl-CoA intermediate. nih.gov

| Enzyme | Inactivator | Limiting Rate Constant (k_inact) | Reference |

| 3-Hydroxy-3-methylglutaryl-CoA Synthase | This compound | 0.31 min⁻¹ | nih.gov |

| 3-Hydroxy-3-methylglutaryl-CoA Synthase | S-acrylyl-N-acetylcysteamine | 0.36 min⁻¹ | nih.gov |

| Fatty Acid Synthase | S-acrylyl-N-acetylcysteamine | 1.8 min⁻¹ | nih.gov |

Alkylation of Reactive Cysteine and Pantetheinyl Sulfhydryl Residues

The inhibitory action of this compound is primarily executed through the alkylation of specific, highly reactive sulfhydryl groups within the enzyme's active site. nih.gov In the case of fatty acid synthase, the primary target of this alkylation is a reactive cysteine residue. nih.gov However, a secondary reaction with the pantetheinyl sulfhydryl group of the acyl carrier protein (ACP) domain also occurs. nih.gov

The process of alkylation involves the covalent attachment of the propionyl group from the inhibitor to the sulfur atom of the cysteine or pantetheine (B1680023) residue. nih.govnih.govresearchgate.net This modification effectively blocks the active site, preventing the binding and processing of the natural substrates. The unique reactivity of cysteine residues, due to the nucleophilic nature of the thiol group, makes them common targets for such alkylating agents. allumiqs.comfrontiersin.org

Impact on Specific Partial Reactions of Fatty Acid Synthase

The alkylation of the key cysteine residue by this compound likely occurs through a standard affinity labeling process. nih.gov This is because fatty acid synthase does not possess the capability to deprotonate the C2 position of the bound chloropropionyl moiety, a step that would be necessary to generate the more reactive acrylyl intermediate in a true mechanism-based inactivation scenario. nih.gov The related compound, chloroacetyl-CoA, has also been shown to inhibit fatty acid synthase by specifically reacting with the 'central' pantetheine thiol group, leading to the inhibition of more than one of the partial reactions. nih.gov

Broader Spectrum of Acyl-CoA Utilizing Enzymes Potentially Affected by this compound and Related Analogs

The inhibitory effects of this compound and its analogs are not limited to fatty acid synthase. A wide range of enzymes that utilize acyl-CoA thioesters as substrates are potentially susceptible to inhibition by these compounds. nih.govwashington.edu This includes enzymes involved in various metabolic pathways, such as cholesterol biosynthesis and fatty acid degradation. researchgate.netwikipedia.org

For example, HMG-CoA lyase is also inhibited by S-acrylyl-N-acetylcysteamine, a compound related to the reactive intermediate formed from this compound. nih.govwikigenes.org However, in this case, the inhibitor acts as a group-specific reagent rather than a mechanism-based inactivator. nih.govwikigenes.org Other enzymes like enoyl-CoA hydratase, which participates in beta-oxidation, also represent potential targets due to their interaction with acyl-CoA substrates. researchgate.netresearchgate.net

| Enzyme | Function | Potential for Inhibition | Reference |

| 3-Hydroxy-3-methylglutaryl-CoA Synthase | Cholesterol and Ketone Body Synthesis | Mechanism-based inactivation | nih.govresearchgate.net |

| Fatty Acid Synthase | Fatty Acid Synthesis | Affinity labeling | nih.gov |

| HMG-CoA Lyase | Ketone Body Synthesis | Group-specific reagent | nih.govwikigenes.org |

| Enoyl-CoA Hydratase | Fatty Acid Beta-Oxidation | Potential target | researchgate.netresearchgate.net |

Specificity and Promiscuity in Enzyme Inhibition

The concepts of enzyme specificity and promiscuity are central to understanding the broad-spectrum effects of inhibitors like this compound. nih.govnih.gov While enzymes are often highly specific for their natural substrates, many exhibit a degree of promiscuity, allowing them to bind and, in some cases, be inhibited by structurally similar molecules. mdpi.comunivie.ac.at

The degree of promiscuity can be influenced by the structural features of the enzyme's active site. nih.gov For some enzymes, recognition is primarily directed at the pantetheine moiety of the CoA thioester, rather than the acyl group, which can lead to broader substrate and inhibitor acceptance. nih.gov However, even with promiscuous enzymes, the selectivity of covalent inhibitors is a critical factor. nih.gov Studies on various electrophilic fragments have shown that even supposedly highly reactive groups can exhibit a lower degree of promiscuous binding than might be expected. nih.gov

Implications for Enzyme Reaction Mechanisms and Catalysis

The use of inhibitors like this compound has profound implications for elucidating enzyme reaction mechanisms. mdpi.com By identifying the specific residues that are modified and observing the kinetic consequences of this modification, researchers can infer the roles of these residues in the catalytic cycle. basicmedicalkey.com

For instance, the alkylation of a specific cysteine residue provides strong evidence for its role as a nucleophile in the catalytic mechanism. nih.govnih.gov The study of how such inhibitors interact with enzymes helps to build a more complete picture of the chemical transformations that occur within the active site, including the formation of covalent intermediates and the stabilization of transition states. basicmedicalkey.com This knowledge is not only fundamental to our understanding of enzyme function but also provides a basis for the rational design of more specific and potent enzyme inhibitors for therapeutic or research purposes.

Metabolic and Cellular Research Implications of 3 Chloropropionyl Coa As a Chemical Tool

Disruption and Elucidation of Isoprenoid and Sterol Biosynthesis Pathways

3-Chloropropionyl-CoA has emerged as a significant chemical tool for probing the intricacies of isoprenoid and sterol biosynthesis. Its primary utility lies in its ability to act as a mechanism-based inhibitor, particularly targeting key enzymes within these pathways. A prime example is its irreversible inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGS), a critical enzyme in the mevalonate (B85504) (MVA) pathway. hku.hkpsu.ac.th The MVA pathway is fundamental for the synthesis of a vast array of isoprenoids, which are vital for numerous cellular functions. researchgate.netcreative-proteomics.com

The inhibitory action of this compound on HMGS has been instrumental in elucidating the enzyme's catalytic mechanism. hku.hkpsu.ac.th Studies have shown that it acts as an active site-directed inhibitor, covalently modifying a specific cysteine residue (Cys129 in avian liver HMGS) at the active site. hku.hk This targeted inactivation allows researchers to study the consequences of reduced HMGS activity on downstream metabolic processes. For instance, by observing the effects of this compound, researchers can gain insights into the regulation of HMG-CoA metabolism and its subsequent conversion to mevalonate, the committed step in isoprenoid synthesis. researchgate.netcreative-proteomics.com

Furthermore, the use of this compound has been valuable in studying mutant forms of HMGS. For example, in a mutant where glutamate (B1630785) 95 was replaced with alanine (B10760859) (E95A), this compound was still able to efficiently alkylate the enzyme. nih.govresearchgate.net This finding suggested that the general base required for the initial steps of the reaction was still functional, pointing towards glutamate 95's role as a general acid in the condensation step of the reaction. nih.gov Such studies, employing this compound as a probe, are crucial for understanding the structure-function relationships of enzymes in the isoprenoid pathway.

The disruption of the MVA pathway by inhibitors like this compound has broader implications for understanding cellular processes that depend on isoprenoid precursors. These precursors are essential for the synthesis of cholesterol, steroid hormones, and for the prenylation of proteins, a key post-translational modification. researchgate.netcreative-proteomics.com By selectively inhibiting HMGS, researchers can investigate the downstream effects on these vital cellular components and pathways.

Table 1: Impact of this compound on Isoprenoid and Sterol Biosynthesis Enzymes

| Enzyme | Organism/System | Effect of this compound | Key Finding | Reference |

| 3-Hydroxy-3-methylglutaryl-CoA Synthase (HMGS) | Avian Liver | Irreversible Inhibition | Covalently modifies the active site Cys129 residue. hku.hk | hku.hk |

| 3-Hydroxy-3-methylglutaryl-CoA Synthase (HMGS) Mutant (E95A) | Not Specified | Efficient Alkylation | Suggests Glu95 functions as a general acid in catalysis. nih.gov | nih.govresearchgate.net |

| 3-Hydroxy-3-methylglutaryl-CoA Synthase (HMGS) Mutant (F204L) | Not Specified | Comparable binding stoichiometry to wild-type | Indicates retention of active site integrity despite reduced catalytic rate. nih.gov | nih.gov |

Functional Probing of Fatty Acid Synthesis and Related Lipid Metabolic Pathways

This compound also serves as a valuable probe in the investigation of fatty acid synthesis and other related lipid metabolic pathways. Its structural similarity to natural acyl-CoA molecules allows it to interact with enzymes involved in these processes, often leading to inhibition and providing insights into their mechanisms.

One of the key enzymes in fatty acid synthesis that is targeted by this compound is fatty acid synthase (FAS), a multi-enzyme complex responsible for the de novo synthesis of fatty acids. acs.org Research has demonstrated that this compound can cause active site-directed inactivation of rat mammary gland fatty acid synthase. acs.org The inhibition of FAS by this compound is believed to occur through the alkylation of a reactive cysteine residue and the pantetheinyl sulfhydryl group within the enzyme complex. asm.org This mechanism-based inactivation allows for the study of the role of specific functional groups in the catalytic cycle of fatty acid synthesis.

The application of this compound extends to understanding the broader context of lipid metabolism. The synthesis of complex lipids, such as triacylglycerols and phospholipids, relies on the availability of fatty acyl-CoA precursors. libretexts.orgresearchgate.net By inhibiting fatty acid synthesis, this compound can be used to study the downstream effects on the assembly of these essential lipid molecules. This can help elucidate the regulatory links between fatty acid synthesis and other branches of lipid metabolism.

Furthermore, the use of chemical probes like this compound complements genetic approaches to studying lipid metabolism. While genetic knockouts can provide information about the consequences of the complete absence of an enzyme, chemical inhibitors offer the ability to study the effects of acute and controlled inhibition. This is particularly useful for investigating essential pathways where a complete genetic knockout might be lethal. The insights gained from using this compound can contribute to a more comprehensive understanding of the intricate network of reactions that govern cellular lipid homeostasis. nih.govnih.gov

Table 2: Application of this compound in Fatty Acid and Lipid Metabolism Research

| Enzyme/Pathway | Organism/System | Effect of this compound | Mechanistic Insight | Reference |

| Fatty Acid Synthase (FAS) | Rat Mammary Gland | Active site-directed inactivation | Alkylation of a reactive cysteine and the pantetheinyl sulfhydryl group. acs.orgasm.org | acs.orgasm.org |

| Polyketide Synthase (PKS) | Escherichia coli (engineered) | Inactivation (inferred) | Similar mechanism to FAS inhibition proposed. asm.org | asm.org |

Insights into the Regulation of General Acyl-CoA Pool Dynamics

The study of acyl-CoA pool dynamics is crucial for understanding cellular metabolism, as these molecules are central intermediates in numerous anabolic and catabolic pathways. creative-proteomics.comimrpress.com this compound, by acting as an inhibitor of key enzymes that utilize acyl-CoAs, provides a valuable tool to perturb and study the regulation of these pools. hku.hkresearchgate.net

Acyl-CoAs are involved in a wide range of metabolic processes, including fatty acid synthesis and degradation, the citric acid cycle, and the synthesis of cholesterol and ketone bodies. creative-proteomics.com The cellular concentration of different acyl-CoA species is tightly regulated to meet the metabolic demands of the cell. By inhibiting enzymes like HMG-CoA synthase, this compound can lead to the accumulation of its substrate, acetyl-CoA, and potentially other upstream acyl-CoAs. hku.hkpsu.ac.th This perturbation allows researchers to investigate the cellular responses to an altered acyl-CoA profile, including feedback inhibition and allosteric regulation of other metabolic pathways.

For instance, the accumulation of certain acyl-CoA esters can inhibit transporters in the plastids, such as the glucose-6-phosphate transporter, thereby affecting the flux of carbon into fatty acid synthesis. nih.gov While not a direct effect of this compound, studying the consequences of its inhibitory action on enzymes that consume acyl-CoAs can reveal these regulatory feedback loops. The use of acyl-CoA binding proteins (ACBP) to alleviate such inhibition further underscores the importance of protein-metabolite interactions in regulating acyl-CoA availability and function. nih.gov

Moreover, the compartmentalization of acyl-CoA metabolism between different organelles, such as the mitochondria, cytosol, and peroxisomes, adds another layer of complexity to its regulation. nih.gov Chemical probes like this compound, which can potentially act in different cellular compartments, can help to dissect the specific roles of these compartmentalized acyl-CoA pools. Understanding how perturbations in one compartment affect the acyl-CoA balance in others is essential for a complete picture of cellular metabolic regulation.

Application as a Mechanistic Probe in Metabolic Flux Studies

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of the activity of various metabolic pathways. nih.gov Chemical inhibitors, such as this compound, can be employed as mechanistic probes in these studies to understand how the metabolic network responds to specific perturbations. psu.ac.th

By inhibiting a specific enzyme, this compound can induce a redistribution of metabolic fluxes throughout the network. For example, inhibiting HMG-CoA synthase would be expected to decrease the flux through the mevalonate pathway and potentially increase the flux through alternative pathways that utilize acetyl-CoA. hku.hkpsu.ac.th By using isotopic tracers in combination with this compound treatment, researchers can track the flow of atoms through the metabolic network and precisely quantify these changes in flux.

This approach can provide valuable insights into the robustness and flexibility of metabolic networks. For instance, it can help to identify redundant pathways or alternative routes that can compensate for the inhibition of a particular enzyme. Such information is not only fundamental to our understanding of cellular metabolism but can also have practical applications in metabolic engineering, where the goal is to redirect metabolic flux towards the production of a desired compound. nih.gov

The use of this compound in metabolic flux studies can also help to validate and refine computational models of metabolism. plos.org By comparing the experimentally measured flux distribution in the presence of the inhibitor with the predictions of a model, researchers can identify discrepancies and improve the accuracy of the model. This iterative process of experimental perturbation and model refinement is a powerful strategy for advancing our understanding of complex biological systems.

Analytical and Methodological Approaches in Research Involving 3 Chloropropionyl Coa

Radiometric Labeling Techniques for Tracing Covalent Binding and Protein Adducts

Radiometric labeling is a powerful tool for tracing the fate of molecules in biological systems. In the context of 3-Chloropropionyl-CoA, this technique is instrumental in studying its covalent binding to proteins and identifying the resulting protein adducts. The process typically involves synthesizing this compound with a radioactive isotope, such as ³H or ¹⁴C.

Once the radiolabeled this compound is introduced into a biological system, its journey can be followed by detecting the radioactivity. When this compound covalently binds to a protein, the protein itself becomes radioactive. This allows researchers to identify which proteins are targeted by this reactive compound. Subsequent analysis, often involving protein separation techniques like gel electrophoresis followed by autoradiography, can pinpoint the specific proteins that have formed adducts. Further digestion of the labeled proteins and analysis of the resulting peptides can even identify the precise amino acid residues that have been modified.

Chromatographic Methods for Biochemical Analysis

Chromatography is a fundamental separation technique in biochemistry, and various chromatographic methods are employed in the study of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound and Adduct Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its adducts. waters.com Its high resolution and sensitivity make it ideal for separating and quantifying this compound from complex biological matrices. lcms.cz In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. waters.com The differential partitioning of the sample components between the two phases leads to their separation. waters.com

For the analysis of the polar this compound and its protein adducts, reversed-phase HPLC (RP-HPLC) is often the method of choice. In RP-HPLC, the stationary phase is nonpolar, and a polar mobile phase is used. By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the presence of this compound can be confirmed. waters.com Furthermore, HPLC can be coupled with other detection methods, such as mass spectrometry, for unambiguous identification of both the parent compound and its adducts. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Product Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for separating and identifying compounds in a mixture. eag.com It is particularly useful for monitoring the progress of reactions involving this compound. eag.com In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate serves as the stationary phase. wisc.edu The sample is spotted onto the plate, which is then placed in a developing chamber containing a solvent (the mobile phase). wisc.edu As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. wisc.edu

The separation is based on the differential affinity of the compounds for the stationary and mobile phases. wisc.edu After development, the separated spots can be visualized using various techniques, such as UV light or staining reagents. eag.com By comparing the migration distance (Rf value) of the spots to those of known standards, the products of a reaction involving this compound can be identified. researchgate.net

Spectrophotometric Assay Development for Enzyme Activity and Inhibition

Spectrophotometric assays are widely used to measure enzyme activity and to screen for enzyme inhibitors. creative-enzymes.com These assays are based on the principle that many enzymatic reactions produce a change in absorbance of light at a specific wavelength. creative-enzymes.com In the context of this compound, which is known to inhibit certain enzymes, spectrophotometric assays are invaluable for characterizing its inhibitory effects.

A common approach is to use a coupled enzyme assay. In this setup, the product of the enzyme of interest is used as a substrate by a second enzyme, which in turn produces a colored or UV-absorbing product. The rate of formation of this product, measured by a spectrophotometer, is proportional to the activity of the first enzyme. By adding this compound to the reaction mixture, its effect on the enzyme's activity can be quantified by observing the change in the rate of the reaction. ableweb.org This method allows for the determination of key inhibitory parameters, such as the inhibition constant (Ki).

Mass Spectrometry Applications in Metabolic Pathway Tracing and Product Verification

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in the study of this compound for tracing its involvement in metabolic pathways and for verifying the structure of its reaction products. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for metabolomics studies. protocols.io

In metabolic tracing experiments, isotopically labeled precursors can be fed to a biological system. By analyzing the mass spectra of metabolites, researchers can determine whether the isotope has been incorporated into this compound or its downstream products. This provides direct evidence of its position in a metabolic network. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that can definitively identify this compound and its various adducts and metabolic products. nih.govnih.gov

| Analytical Technique | Application in this compound Research | Key Information Obtained |

| Radiometric Labeling | Tracing covalent binding to proteins | Identification of target proteins and adducts |

| HPLC | Separation and quantification of this compound and its adducts | Purity, concentration, and identification of compounds |

| TLC | Monitoring reaction progress and separating products | Qualitative identification of reaction products |

| Spectrophotometry | Measuring enzyme activity and inhibition | Enzyme kinetics, inhibition constants (Ki) |

| Mass Spectrometry | Tracing metabolic pathways and verifying product structures | Metabolite identification, structural elucidation, pathway mapping |

Future Directions and Emerging Research Avenues for 3 Chloropropionyl Coa Studies

Exploration of Unidentified Biological Targets and Metabolic Roles

While the interaction of 3-Chloropropionyl-CoA with HMG-CoA synthase is well-documented, its potential to react with other cellular enzymes remains largely uncharted territory. The electrophilic nature of the chloropropionyl group makes it a candidate for reacting with nucleophilic residues in the active sites of a variety of enzymes. A key future direction is the systematic identification of these unknown biological targets.

Activity-based protein profiling (ABPP) stands out as a powerful chemoproteomic strategy for this purpose. nih.govmtoz-biolabs.commdpi.com This technique utilizes chemical probes with reactive "warheads" to covalently label active enzymes in complex biological samples. A this compound-based probe, potentially modified with a reporter tag such as a fluorophore or biotin, could be synthesized. This probe would allow for the visualization and enrichment of proteins that are covalently modified, enabling their identification by mass spectrometry. mtoz-biolabs.com Such an approach could uncover novel enzyme targets and previously unknown metabolic roles for this reactive compound or similarly structured endogenous metabolites.

Furthermore, the metabolic consequences of introducing this compound into a biological system are not fully understood. Untargeted metabolomics studies could reveal significant alterations in metabolic pathways beyond the immediate inhibition of HMG-CoA synthase. nih.gov By analyzing the global changes in metabolite levels after treatment with this compound, researchers could infer the identities of other affected pathways and enzymes, providing clues to new biological functions and off-target effects. numberanalytics.com

Rational Design of Enzyme Inhibitors Based on this compound Scaffold

The 3-chloropropionyl group represents a "warhead" that can be incorporated into more complex molecules to create targeted covalent inhibitors. acs.org This strategy offers the advantage of high potency and prolonged duration of action due to the formation of a stable covalent bond with the target protein. nih.gov Future research will undoubtedly focus on the rational design of novel enzyme inhibitors that utilize the 3-chloropropionyl scaffold.

A prime example of this approach is the synthesis of targeted cancer therapeutics. For instance, the FDA-approved drug futibatinib, a fibroblast growth factor receptor (FGFR) inhibitor, incorporates a reactive acrylamide (B121943) moiety, which is structurally related to the reactive center of this compound. bohrium.com Similarly, the synthesis of lazertinib, a third-generation EGFR inhibitor, involves the use of 3-chloropropionyl chloride to introduce a reactive acrylamide warhead. rsc.org These examples highlight the potential of using the 3-chloropropionyl chemical motif as a starting point for designing inhibitors against a wide range of enzyme classes, including kinases, proteases, and others with reactive nucleophiles in their active sites.

The design process for these inhibitors can be guided by the known structure-activity relationships of existing covalent inhibitors and by the specific structural features of the target enzyme's active site. acs.org The versatility of the 3-chloropropionyl scaffold allows for its attachment to various recognition elements that can confer selectivity for a particular enzyme, thereby minimizing off-target effects.

| Drug | Target Enzyme Class | Role of 3-Chloropropionyl Moiety |

| Futibatinib | Fibroblast Growth Factor Receptor (FGFR) Kinase | Precursor for the reactive acrylamide warhead. bohrium.com |

| Lazertinib | Epidermal Growth Factor Receptor (EGFR) Kinase | Used in the synthesis to introduce the reactive acrylamide warhead. rsc.org |

Advanced Structural Biology and Computational Modeling of Enzyme-Inhibitor Complexes

Understanding the precise molecular interactions between this compound-based inhibitors and their target enzymes is crucial for optimizing their design and predicting their effects. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will continue to play a pivotal role in this area. jst.go.jpmdpi.comiucr.org Determining the three-dimensional structure of a target enzyme covalently modified by a 3-chloropropionyl-containing inhibitor can reveal the exact amino acid residue that has been alkylated and the conformational changes that occur upon binding. iucr.orgacs.org This information is invaluable for understanding the mechanism of inhibition and for designing next-generation inhibitors with improved selectivity and potency.

In parallel with experimental structural methods, computational modeling is emerging as an indispensable tool for studying covalent inhibitors. nih.govbohrium.comresearchgate.net Molecular docking simulations can predict the binding pose of a this compound-based inhibitor within an enzyme's active site. nih.gov More advanced quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the covalent reaction itself, providing insights into the reaction mechanism and the energetics of bond formation. bohrium.com These computational approaches can be used to screen virtual libraries of compounds containing the 3-chloropropionyl scaffold, prioritizing those with the highest predicted affinity and reactivity for a specific target. researchgate.net Furthermore, computational models can help predict the pKa of nucleophilic residues within a protein, identifying those most likely to react with an electrophilic inhibitor. bohrium.com

| Technique | Application in this compound Research |

| X-ray Crystallography | Determination of the 3D structure of enzyme-inhibitor complexes at atomic resolution. mdpi.comiucr.org |

| Cryo-Electron Microscopy | Structural analysis of large or flexible enzyme-inhibitor complexes. |

| Molecular Docking | Prediction of the non-covalent binding pose of inhibitors in the active site. nih.gov |

| QM/MM Simulations | Modeling the covalent bond formation and reaction mechanism. bohrium.com |

Integration into Systems Biology and Metabolomics Frameworks for Comprehensive Pathway Analysis

The effects of inhibiting a single enzyme can ripple through the complex network of cellular pathways. A systems biology approach, which integrates data from multiple 'omics' technologies, offers a holistic view of the cellular response to perturbation by a molecule like this compound. nih.gove-enm.org The future of research in this area will involve moving beyond the study of individual targets to a comprehensive analysis of pathway-level effects.

Integrating proteomics and metabolomics data is a particularly powerful strategy. nih.govmdpi.comfrontiersin.orgmedrxiv.orgnih.gov For example, after treating cells with a this compound-based inhibitor, quantitative proteomics could identify changes in the expression levels of numerous proteins, while metabolomics would simultaneously measure alterations in the concentrations of hundreds of metabolites. embopress.orguniversiteitleiden.nl By mapping these changes onto known metabolic and signaling pathways, researchers can identify unexpected connections and downstream consequences of target inhibition. frontiersin.org

This integrated approach can help to:

Identify biomarkers of target engagement: Changes in the levels of specific metabolites can serve as a direct readout of whether an inhibitor is hitting its intended target in a cellular or in vivo context. generalmetabolics.comdrugtargetreview.com

Uncover mechanisms of drug resistance: By comparing the proteomic and metabolomic profiles of sensitive and resistant cells, researchers can identify the pathways that are rewired to bypass the effects of the inhibitor.

Predict potential side effects: The identification of off-target effects on other metabolic pathways can provide early warnings of potential toxicity. acs.org

The application of these systems-level analyses will be crucial for the development of safer and more effective therapeutic agents based on the this compound scaffold and for a deeper understanding of the metabolic roles of reactive electrophiles in biology.

常见问题

Q. How do researchers address discrepancies in reported stoichiometry of inhibitor binding?

- Troubleshooting :

- Use quantitative amino acid analysis or Edman degradation to verify adduct stoichiometry.

- Ensure radiolabeled inhibitors are purified via HPLC to >95% purity to eliminate unreacted CoA derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。